3'-Methoxy-4'-nitroflavone

Descripción general

Descripción

3’-Methoxy-4’-nitroflavone is a synthetic flavone derivative known for its role as an antagonist of the aryl hydrocarbon receptor (AhR).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-4’-nitroflavone typically involves the condensation of 3-methoxy-4-nitrobenzaldehyde with 2-hydroxyacetophenone under basic conditions, followed by cyclization to form the flavone structure. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: While specific industrial production methods for 3’-Methoxy-4’-nitroflavone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Methoxy-4’-nitroflavone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 3’-Methoxy-4’-aminoflavone.

Substitution: Various substituted flavones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3'-Methoxy-4'-nitroflavone (MNF) is a synthetic flavone that has been investigated for its interactions with the aryl hydrocarbon receptor (AhR) and its potential applications in various biological systems . The following outlines the scientific research applications of MNF, based on available literature.

Scientific Research Applications of this compound

MNF has been identified as an AhR antagonist, though studies indicate it may also possess partial agonist properties . It was initially identified as a competitive antagonist of AhR . However, some studies have reported AhR-dependent enhancement of CYP1A1 transcription by MNF .

AhR Modulation

- MNF has been shown to induce partial nuclear translocation and activation of AhR . Although it inhibits 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced Cyp1a1 expression, MNF alone can induce a minor increase of CYP1A1 mRNA and protein .

- MNF does not induce AhR binding to synthetic dioxin response elements (DRE) .

- It can induce the expression of other AhR-regulated genes, such as Cyp1b1 and Nqo1, as well as transcriptional repression of the Cdh13 gene, indicating its effects may be promoter-context specific .

Gene Expression

- MNF affects the expression of dendritic-cell-derived C-C chemokine (DC-CK1), dendritic-cell-specific transmembrane protein (DC-STAMP), and Interleukin 8 (IL-8) .

- It increases DC-CK1 but decreases IL-8 and DC-STAMP expression .

Cell Proliferation

- MNF can induce AhR-dependent cell proliferation of contact-inhibited rat liver 'stem-like' WB-F344 cells, associated with upregulation of Cyclin A, and downregulation of proteins involved in the formation of cell-cell contacts .

- Partial agonists/antagonists of AhR like MNF can increase cell proliferation rate and AhR-dependent genes expression in both cell type- and gene-specific manners .

Ulcerative Colitis Treatment

- A study showed that concomitant administration of MNF, an AhR antagonist, in a murine colitis model, abrogated the benefit of Indigo naturalis (IN) .

- In a dextran sodium sulfate (DSS)-induced murine colitis model, MNF combined with IN attenuated disease activity compared to vehicle control, and this benefit was abrogated when combined with an AhR antagonist .

Toxicology

- MNF has been used in studies to assess the effects of AhR inhibition on the expression of various genes and proteins .

- It inhibits the induction of ethoxyresorufin O-deethylase (EROD) activity by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in MCF-7 cells .

Other Applications

- Flavonoids, including MNF, are of interest as alternative sources for pharmaceutical and medicinal applications .

- MNF has been investigated for its potential role in influencing the switches of the immune system by maintaining the balance of pro-inflammatory and anti-inflammatory activities .

Ulcerative Colitis Study

An open-label, dose-escalation study treated 11 patients with ulcerative colitis with Indigo naturalis (IN) at either 500 mg/day or 1.5 g/day for 8 weeks, followed by a 4-week non-treatment period .

- Clinical Response: 10 of 11 (91%) patients achieved a clinical response .

- Prior Treatment Failure: All patients had failed treatment with 5-aminosalicylic acid, 8 patients with a tumor necrosis factor (TNF)-alpha inhibitor, and 6 patients with TNF-alpha inhibitor and vedolizumab .

- Corticosteroid Dependence: Five patients were corticosteroid dependent .

- Colectomy Recommendation: Clinical response was observed in all five patients who had been recommended for colectomy .

- Clinical Remission: Three patients achieved clinical remission .

- Endoscopic Improvement: All patients experienced improved endoscopic severity and quality of life .

- Post-Treatment Worsening: Four weeks after treatment completion, six patients had worsened partial Mayo scores, and four patients progressed to colectomy after study completion .

- AhR Activity: Colon CYP1A1 RNA expression increased 12,557-fold at week 8 among six patients evaluated .

- Adverse Events: No patient discontinued IN due to an adverse event .

Murine Colitis Model

In a DSS-induced murine colitis model, mice were treated with oral 3% DSS in water for 7 days, followed by normal drinking water for 2 days .

- Mice (n=8/group) were concurrently treated two times per day for 9 days by oral gavage in four groups with IN (600 mg/kg/day) or vehicle, with or without concomitant AhR antagonist 3-methoxy-4-nitroflavone (MNF) .

- IN attenuated disease activity compared with vehicle control, and this benefit was abrogated when combined with an AhR antagonist .

Data Tables

Given the information available, constructing comprehensive data tables directly from the search results is challenging. The studies often present results in narrative form or focus on specific aspects without providing detailed numerical data that can be easily tabulated. However, key data points from the ulcerative colitis study are summarized below:

| Outcome | Result |

|---|---|

| Clinical Response | 91% (10/11 patients) |

| Prior Treatment Failures | 100% failed 5-ASA, 8/11 failed TNF-alpha inhibitor |

| Clinical Remission | 3 patients |

| Improved Endoscopic Severity | All patients |

| Increased CYP1A1 RNA | 12,557-fold increase at week 8 |

Mecanismo De Acción

3’-Methoxy-4’-nitroflavone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor. The compound binds to the receptor, preventing the activation of downstream signaling pathways that are typically triggered by AhR agonists. This inhibition can modulate the expression of genes involved in xenobiotic metabolism, inflammation, and cell proliferation .

Comparación Con Compuestos Similares

3’-Methoxyflavone: Lacks the nitro group, resulting in different biological activity.

4’-Nitroflavone: Lacks the methoxy group, affecting its binding affinity and specificity for the aryl hydrocarbon receptor.

Uniqueness: 3’-Methoxy-4’-nitroflavone is unique due to its dual functional groups (methoxy and nitro) that confer specific chemical and biological properties. Its ability to act as a potent AhR antagonist distinguishes it from other flavone derivatives, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

3'-Methoxy-4'-nitroflavone (3'M4'NF) is a flavonoid compound that has garnered attention in the scientific community for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AhR). This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

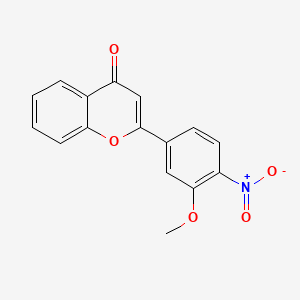

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 3' position and a nitro group at the 4' position of the flavone backbone. This unique structure contributes to its distinct biological properties compared to other flavones.

The primary mechanism through which 3'M4'NF exerts its biological effects is via antagonism of the AhR. The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune response, and cellular proliferation. By binding to the AhR, 3'M4'NF inhibits the activation of downstream signaling pathways typically triggered by AhR agonists, thereby modulating gene expression related to inflammation and carcinogenesis .

Antagonistic Effects on AhR

Research indicates that 3'M4'NF effectively inhibits AhR-mediated responses. In vitro studies have shown that it can significantly reduce the expression of cytochrome P450 1A1 (CYP1A1), an enzyme induced by AhR activation . This inhibition suggests a potential role in mitigating toxic responses associated with environmental pollutants.

Anti-Cancer Properties

3'M4'NF has been investigated for its anti-cancer properties, particularly in models of breast cancer. In studies involving MCF-7 human breast cancer cells, it was found to inhibit cell proliferation and induce apoptosis through AhR-related pathways . The compound's ability to modulate CYP1A1 expression further supports its potential as an anti-cancer agent.

Case Study: Ulcerative Colitis

A notable case study involved the use of 3'M4'NF in a murine model of ulcerative colitis. The study demonstrated that when administered alongside indigo naturalis (IN), an AhR agonist known for its therapeutic effects in ulcerative colitis, 3'M4'NF abrogated the benefits of IN treatment . This finding highlights the complex interactions between AhR antagonists and agonists in therapeutic contexts.

Data Table: Summary of Biological Activities

In Vivo Studies

In vivo experiments have shown that 3'M4'NF can protect against genotoxicity induced by benzo[a]pyrene (B[a]P), a known carcinogen. Mice treated with both B[a]P and 3'M4'NF exhibited significantly lower levels of chromosomal damage compared to those treated with B[a]P alone . However, some adverse effects were noted, suggesting that while it offers protective benefits, it may also enhance certain toxicities under specific conditions.

Comparative Studies

Comparative studies with other flavonoids have illustrated that 3'M4'NF possesses unique properties due to its specific functional groups. For instance, while 3'-methoxyflavone lacks the nitro group and exhibits different biological activity, 4'-nitroflavone lacks the methoxy group and has altered binding affinity for AhR. This distinction underscores the importance of structural modifications in determining biological activity.

Propiedades

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-16-8-10(6-7-12(16)17(19)20)15-9-13(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYZRNAKLZWNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434287 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145370-39-4 | |

| Record name | 3'-Methoxy-4'-nitroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145370394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.